

Hexamethyldistannane physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexamethyldistannane**

Cat. No.: **B1337061**

[Get Quote](#)

Hexamethyldistannane: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane $[(\text{CH}_3)_3\text{SnSn}(\text{CH}_3)_3]$ is a pivotal organotin reagent with significant applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille reaction. A thorough understanding of its physical properties is essential for its safe handling, storage, and effective use in experimental design. This guide provides an in-depth overview of the melting and boiling points of **hexamethyldistannane**, along with standardized methodologies for their determination.

Core Physical Properties

The physical state of **hexamethyldistannane** under standard laboratory conditions is notable as it can exist as either a colorless liquid or a white solid, owing to its melting point being close to room temperature.^[1] It is also characterized by its sensitivity to air and moisture, necessitating storage under an inert atmosphere and at reduced temperatures.^[1]

Quantitative Data Summary

The melting and boiling points of **hexamethyldistannane** have been well-documented in the literature. The following table summarizes these key physical constants.

Physical Property	Value	Conditions
Melting Point	23-24 °C	
Boiling Point	182 °C	756 mmHg
Boiling Point	85-88 °C	45 mmHg

Data sourced from multiple chemical suppliers and databases.[\[1\]](#)

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is fundamental to characterizing the purity of a substance. For an air and moisture-sensitive compound like **hexamethyldistannane**, these procedures are typically carried out using standard laboratory techniques, with the added precaution of maintaining an inert atmosphere (e.g., using a Schlenk line or a glovebox).

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range. Standard methods for determining the melting point of crystalline solids like **hexamethyldistannane** include the use of a melting point apparatus or a Thiele tube.

1. Melting Point Apparatus Method:

- **Sample Preparation:** A small amount of the solid **hexamethyldistannane** is introduced into a thin-walled capillary tube, which is then sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus. This device provides controlled heating and a magnified view of the sample.
- **Measurement:** The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point. The temperatures at which the first droplet of

liquid appears and at which the entire solid has melted are recorded. This range is reported as the melting point.

2. Thiele Tube Method:

- **Sample Preparation:** As with the melting point apparatus method, the sample is packed into a sealed capillary tube.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil (such as silicone oil) within a Thiele tube. The unique shape of the Thiele tube allows for uniform heating of the oil bath via convection when the side arm is heated.
- **Measurement:** The Thiele tube is gently heated, and the temperature is monitored. The melting point range is observed and recorded as described above.

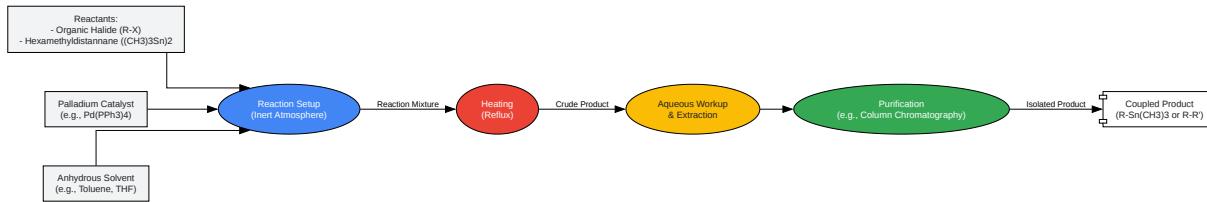
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This property is dependent on the ambient pressure.

1. Simple Distillation Method:

- **Apparatus Setup:** A small quantity of liquid **hexamethyldistannane** is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.
- **Measurement:** The distillation flask is heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2. Thiele Tube Method (for small quantities):


- **Apparatus Setup:** A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to

a thermometer and placed in a Thiele tube filled with a heating oil.

- **Measurement:** The Thiele tube is heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Logical Workflow: Application in Stille Cross-Coupling

Hexamethyldistannane is a key reagent in the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The following diagram illustrates a generalized workflow for a Stille reaction utilizing **hexamethyldistannane**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Stille cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexamethylditin | Hexamethyldistannane | (CH₃)₃SnSn(CH₃)₃ – Ereztech [ereztech.com]
- To cite this document: BenchChem. [Hexamethyldistannane physical properties (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337061#hexamethyldistannane-physical-properties-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com